9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the furan and nitrophenyl groups through a series of substitution and coupling reactions. The final step involves the acetylation of the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may have applications in the treatment of diseases where its specific molecular interactions can be beneficial.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share the core benzodiazepine structure but differ in the functional groups attached.
Furan Derivatives: Contain the furan ring but lack the benzodiazepine core.
Nitrophenyl Compounds: Feature the nitrophenyl group but have different overall structures.
Uniqueness
What sets 9,9-Dimethyl-6-[5-(4-nitrophenyl)-2-furyl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one apart is its combination of these functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C33H29N3O5 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H29N3O5/c1-33(2)19-25-31(27(37)20-33)32(29-17-16-28(41-29)22-12-14-23(15-13-22)36(39)40)35(26-11-7-6-10-24(26)34-25)30(38)18-21-8-4-3-5-9-21/h3-17,32,34H,18-20H2,1-2H3 |
InChI Key |
RTAUFJNZUXTZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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